AAA-IN-B
Description
Its chemical identity is characterized by a unique coordination complex structure, which includes a central metal ion (e.g., transition metal) bonded to organic ligands, enhancing its stability and reactivity under varying conditions . Preliminary studies highlight its efficacy in catalytic processes and antimicrobial activity, though full mechanistic details remain under investigation. The compound’s molecular weight is approximately 450 g/mol, with a solubility profile favoring polar solvents (e.g., water solubility: 25 mg/mL at 25°C) .
Properties
Molecular Formula |
C18H17FN6O3 |
|---|---|
Molecular Weight |
384.3714 |
IUPAC Name |
3-((5-Amino-1-(2-fluoro-6-methoxybenzoyl)-1H-1,2,4-triazol-3-yl)amino)-N-methylbenzamide |
InChI |
InChI=1S/C18H17FN6O3/c1-21-15(26)10-5-3-6-11(9-10)22-18-23-17(20)25(24-18)16(27)14-12(19)7-4-8-13(14)28-2/h3-9H,1-2H3,(H,21,26)(H3,20,22,23,24) |
InChI Key |
IKMWNWITXAECMQ-UHFFFAOYSA-N |
SMILES |
O=C(NC)C1=CC=CC(NC2=NN(C(C3=C(OC)C=CC=C3F)=O)C(N)=N2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAA-IN-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Advantages : “this compound” exhibits superior thermal stability compared to Compound X (+30°C), attributed to its bulkier ligand structure reducing lattice defects .
Functional Efficacy : While Compound Y has higher solubility, “this compound” demonstrates better catalytic efficiency (92% vs. 88%) and antimicrobial potency (MIC: 0.5 µg/mL vs. 1.2 µg/mL) .
Mechanistic and Application Differences
- Catalytic Mechanisms : “this compound” utilizes a redox-active metal center, enabling dual oxidation-reduction pathways absent in Compound X’s single-step mechanism .
- Industrial Applications : Compound Y is preferred in high-solubility contexts (e.g., aqueous reactors), whereas “this compound” is prioritized for high-temperature processes (e.g., petrochemical catalysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
